(2-Aminopropyl)(benzyl)methylamine

Description

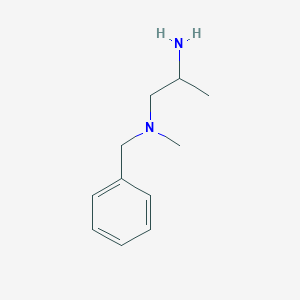

(2-Aminopropyl)(benzyl)methylamine (CAS 54151-43-8) is a tertiary amine with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.28 g/mol. Its IUPAC name is 1-N-benzyl-1-N-methylpropane-1,2-diamine, and its structure features a benzyl group attached to a methylamine-substituted aminopropyl chain (Fig. 1).

American Elements highlights its applications in life sciences, particularly as a building block in organic synthesis, and notes its availability in high-purity grades (≥99%) for specialized research . The compound’s synthesis often involves multi-step reactions, including Staudinger reductions and deprotection steps (e.g., using Pd/C under H₂), as seen in analogous pathways for related amines .

Properties

IUPAC Name |

1-N-benzyl-1-N-methylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTMHOATGUADSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)(benzyl)methylamine can be achieved through various methods. One common approach involves the reductive amination of benzylmethylamine with acetone, using a reducing agent such as sodium cyanoborohydride . Another method involves the reaction of benzylamine with 2-chloropropane in the presence of a base like sodium hydroxide .

Industrial Production Methods

On an industrial scale, the production of this compound typically involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon or Raney nickel .

Chemical Reactions Analysis

Types of Reactions

(2-Aminopropyl)(benzyl)methylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Primary amines or other reduced derivatives.

Substitution: Alkylated or sulfonylated amine derivatives.

Scientific Research Applications

(2-Aminopropyl)(benzyl)methylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of (2-Aminopropyl)(benzyl)methylamine involves its interaction with various molecular targets and pathways. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also form hydrogen bonds and interact with biological receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Groups

(2-Aminopropyl)benzofurans (APBs) and (2-Aminopropyl)benzo[β]thiophenes (APBTs)

- Examples : 4-APB, 5-APB, 6-APB (benzofuran derivatives); APBT isomers (thiophene derivatives).

- Key Differences: APBs/APBTs replace the benzyl group with benzofuran or benzothiophene rings. These heterocyclic systems enhance π-stacking interactions, making them potent monoamine transporter ligands .

- Functional Impact: Unlike (2-aminopropyl)(benzyl)methylamine, APBs/APBTs exhibit serotonin and dopamine transporter inhibition but lack stimulant effects, likely due to reduced substrate activity .

2-Methyl-1-substituted-phenyl-2-propylamines

- Examples : β₂-adrenergic receptor agonists (e.g., 2-methyl-2-(2-methylphenyl)-phenyl-2-propylamine).

- Key Differences : A branched methyl group at the β-position and phenyl substitution alter steric and electronic profiles.

- Synthesis: Curtius rearrangement and catalytic hydrogenation are used, contrasting with the carbamate-based routes for this compound .

Analogues with Modified Alkyl Chains

(2-Amino-2-methylpropyl)(benzyl)methylamine

- CAS 89515-07-1 : Molecular formula C₁₂H₂₀N₂ (MW 192.30 g/mol).

- Applications : Used in pharmaceutical research; Synblock offers it at ≥98% purity .

(2S)-2-Aminopropyl[(trimethylsilyl)methyl]amine

Simpler Amine Derivatives

Methyl(2-methylpropyl)amine

- CAS 625-43-4 : Molecular formula C₅H₁₃N (MW 87.17 g/mol).

- Key Differences: Lacks aromatic groups and the aminopropyl chain, resulting in lower molecular weight and simpler reactivity. Used as an intermediate in surfactants or solvents .

Biological Activity

(2-Aminopropyl)(benzyl)methylamine, a derivative of aliphatic amines, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an amine group attached to a propyl chain and a benzyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various receptors and enzymes. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in neurological and psychiatric disorders. The compound has been noted for its ability to increase dopamine levels in the brain, suggesting a role in treating conditions such as Parkinson's disease and depression .

Neuropharmacological Effects

- Dopaminergic Activity : Studies indicate that this compound can enhance dopamine release, making it a candidate for treating dopamine deficiency disorders .

- Receptor Interaction : The compound has been shown to bind selectively to biogenic amine transporters, which are crucial in neurotransmitter regulation .

Cytotoxicity and Anticancer Potential

Research on related compounds suggests that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of bis(2-aminoethyl)amine have demonstrated moderate antiproliferative activity against colorectal adenocarcinoma and lung carcinoma cell lines .

Case Study 1: Neuropharmacological Evaluation

A study highlighted the effects of this compound on dopaminergic systems. In vitro assays demonstrated that the compound significantly increased dopamine levels in cultured neuronal cells, supporting its potential use in neurodegenerative diseases .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were screened for their cytotoxic properties against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values ranging from 13.95 µM to 15.74 µM against various cancer types, suggesting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Dopaminergic activity |

| Bis(2-aminoethyl)amine derivatives | 13.95-15.74 | Cytotoxicity against cancer cells |

| Other amine derivatives | Varies | Diverse pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.